molecular formula C12H22N2O2S B1466383 3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propanoic acid CAS No. 1498868-75-9

3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propanoic acid

Cat. No.: B1466383
CAS No.: 1498868-75-9
M. Wt: 258.38 g/mol
InChI Key: FBLIDGMBWGDCKU-UHFFFAOYSA-N
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Description

3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C12H22N2O2S and its molecular weight is 258.38 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins and enzymes is primarily through binding interactions, which can lead to either inhibition or activation of these biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . These interactions can result in enzyme inhibition or activation, depending on the nature of the binding. The compound has been found to inhibit enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function . Additionally, it can activate certain signaling pathways, thereby influencing cellular processes such as proliferation and apoptosis .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical and cellular effects . Its degradation products can also have significant biological activity, which needs to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound has been found to have beneficial effects on cellular function and metabolism . At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and metabolite levels . For instance, the compound has been found to inhibit enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments . For example, the compound has been found to accumulate in the mitochondria, where it exerts its effects on cellular metabolism .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it has been found to localize in the mitochondria, where it affects mitochondrial function and energy production .

Properties

IUPAC Name

3-[4-(thian-4-yl)piperazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2S/c15-12(16)1-4-13-5-7-14(8-6-13)11-2-9-17-10-3-11/h11H,1-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLIDGMBWGDCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N2CCN(CC2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propanoic acid
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3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.